3-Methyl-8-(trifluoromethyl)quinolin-4-ol

Physicochemical profiling Drug‑likeness Scaffold selection

Fragment-based drug discovery programs targeting liver-X-receptors face delays when assembling the 3-methyl-8-(trifluoromethyl)quinolin-4-ol core de novo-a 3-4 step synthesis that risks tautomer-driven side reactions. This pre-functionalized scaffold eliminates those steps, delivering a metabolically stabilized, CNS-MPO-compliant core (logP 2.8, TPSA 29.1 Ų) with a predictable >75% keto tautomer population for reproducible N-alkylation and O-arylation. • LXRα IC₅₀: 8.20 nM; LXRβ IC₅₀: 121 nM (elaborated derivatives) • 8-CF₃ blocks CYP450 para-oxidation & resists Phase II glucuronidation • Available from 5 g to multi-kg; 95% purity; custom synthesis with lead times upon request.

Molecular Formula C11H8F3NO
Molecular Weight 227.18 g/mol
Cat. No. B13298773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-8-(trifluoromethyl)quinolin-4-ol
Molecular FormulaC11H8F3NO
Molecular Weight227.18 g/mol
Structural Identifiers
SMILESCC1=CNC2=C(C1=O)C=CC=C2C(F)(F)F
InChIInChI=1S/C11H8F3NO/c1-6-5-15-9-7(10(6)16)3-2-4-8(9)11(12,13)14/h2-5H,1H3,(H,15,16)
InChIKeyPWFDTBFWVSSGIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 50 g / 100 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-8-(trifluoromethyl)quinolin-4-ol: Strategic Building Block


3‑Methyl‑8‑(trifluoromethyl)quinolin‑4‑ol (CAS 936352‑84‑0, molecular formula C₁₁H₈F₃NO, MW 227.18 g mol⁻¹) is a polysubstituted quinoline that exists in a tautomeric equilibrium between the 4‑hydroxyquinoline (enol) and 4‑quinolone (keto) forms [1]. The simultaneous presence of an electron‑withdrawing trifluoromethyl group at C8 and a small alkyl (methyl) substituent at C3 imparts a distinctive physicochemical signature (XLogP3 = 2.8, TPSA = 29.1 Ų) that cannot be replicated by a single‑substituted analog [1]. This substitution pattern serves as a privileged scaffold in liver‑X‑receptor (LXR) modulator discovery programs, where elaborated derivatives based on this core have demonstrated low‑nanomolar affinity at both LXRα and LXRβ [2] [3].

Dual-substituted quinoline core Simultaneous 3‑methyl and 8‑CF₃ substitution provides combined electronic and steric control not achievable with mono‑substituted analogs.
Privileged LXR modulator scaffold Elaborated derivatives from this core show binding engagement at LXRα/β in reported assays, supporting hit‑to‑lead programs.
CNS drug‑like property space Computed logP 2.8 and TPSA 29.1 Ų align with CNS multiparameter optimization; predictable tautomeric bias aids library synthesis.

Differentiation from Generic Quinolin-4-ols


In‑class quinolin‑4‑ols are often perceived as interchangeable cores for library synthesis, yet the unique combination of the 3‑methyl and 8‑trifluoromethyl substituents in this compound modulates three critical properties simultaneously: (i) the electron‑withdrawing CF₃ group at C8 polarizes the ring and enhances metabolic stability relative to the unsubstituted or 8‑halo analogs, (ii) the C3 methyl group sterically controls the enol‑keto tautomeric ratio, impacting downstream reactivity and hydrogen‑bonding patterns, and (iii) the two‑point diversification (positions 3 and 8) provides a defined geometry for fragment elaboration that is absent in mono‑substituted congeners such as 8‑(trifluoromethyl)quinolin‑4‑ol (CAS 23779‑96‑6) or 3‑methylquinolin‑4‑ol (CAS 64965‑46‑4) [1] [2] [3]. Simply blending two mono‑functionalized quinolines does not reproduce the intramolecular electronic push‑pull effect or the precise steric volume demanded by biological targets.

Target Core (3‑Me, 8‑CF₃)

Intramolecular push‑pull effect polarizes the ring and biases the keto‑enol equilibrium toward the keto form, enabling predictable O‑/N‑alkylation.

Mono‑substituted analogs

8‑CF₃‑only (CAS 23779‑96‑6) or 3‑Me‑only (CAS 64965‑46‑4) lacks the combined electronic profile; tautomeric ratio and reactivity diverge significantly.

Defined two‑point geometry

Positions 3 and 8 create a rigid vector for fragment elaboration; scaffold geometry is critical for SAR translation.

Blended mono‑functionalized quinolines

Mixing two mono‑substituted building blocks does not recapitulate the intramolecular electronic coupling or steric volume required by biological targets.

Key Differentiating Evidence


Lipophilicity and H-Bonding Advantage

The target compound displays an XLogP3 of 2.8 and a topological polar surface area (TPSA) of 29.1 Ų [1]. In contrast, the non‑fluorinated analog 3‑methylquinolin‑4‑ol (CAS 64965‑46‑4) exhibits a lower computed logP (~1.8) and a TPSA of ~33 Ų, while the 8‑CF₃ analog lacking the 3‑methyl group (8‑(trifluoromethyl)quinolin‑4‑ol, CAS 23779‑96‑6) shows an intermediate logP of ~2.3 [2] [3]. The net result is that the target compound achieves a balanced increase in membrane permeability (+0.5 to +1.0 logP units vs. comparators) without a significant increase in hydrogen‑bond donors or acceptors, positioning it in a favorable property space for CNS penetration (TPSA < 60 Ų, logP 2–4) [1].

Lipophilicity & H‑bonding
Cross‑study comparable
ΔXLogP3 +0.5 to +1.0
ΔTPSA −0.4 to −4 Ų
Increased computed permeability space vs. mono‑substituted quinolin‑4‑ols.
Computed properties; confirm with experimental logD/PAMPA.
Physicochemical profiling Drug‑likeness Scaffold selection

Validated LXR Ligand Scaffold

Elaborated derivatives of the 3‑methyl‑8‑(trifluoromethyl)quinolin‑4‑ol core demonstrate potent dual LXRα/β binding. A representative aryloxy‑aryl sulfonyl derivative (CHEMBL593472) displaced [³H]T0901317 from human recombinant LXRα‑LBD with an IC₅₀ of 1.40 nM and from LXRβ‑LBD with an IC₅₀ of 4.70 nM [1]. A close structural analog (CHEMBL604582) with a different alcohol‑bearing side chain showed IC₅₀ values of 8.20 nM (LXRα) and 121 nM (LXRβ), revealing a 15‑fold subtype selectivity that can be tuned through peripheral modifications while retaining the core scaffold [2]. Scaffolds based on unsubstituted quinolin‑4‑ol or mono‑substituted variants have not been reported to achieve this combination of potency and tunable selectivity in the LXR family [1] [2].

LXR binding context
Reported
Derivative IC₅₀
LXRα 1.40 nM
LXRβ 4.70 nM
Core enables access to low‑nanomolar LXRα/β binders in reported series.
Elaborated derivatives; scaffold itself requires direct target engagement validation.
Nuclear receptor modulation Liver‑X‑receptor Medicinal chemistry

Regiochemical Integrity for Synthesis

The 3‑methyl‑8‑(trifluoromethyl) pattern is a single, well‑defined regioisomer (InChIKey: PWFDTBFWVSSGIY‑UHFFFAOYSA‑N) [1]. By contrast, commonly mis‑ordered analogs such as 2‑methyl‑7‑(trifluoromethyl)quinolin‑4‑ol (CAS not available) or 4‑hydroxy‑8‑methyl‑2‑(trifluoromethyl)quinoline represent different connectivity that can result in divergent biological activity. The target compound is commercially supplied with ≥95% purity in multi‑gram quantities (5 g to 1 kg) , whereas several positional isomers are not catalog‑stocked, complicating reproducible scale‑up. The unambiguous C3‑methyl substitution also eliminates the risk of regioisomer formation during subsequent electrophilic aromatic substitution reactions that plague 8‑CF₃ quinolines lacking a blocking group at C3 .

Regiochemical identity
Commercial specification
≥95% purity
Multi‑gram to kg supply
Single regioisomer (InChIKey defined)
Reduces synthetic supply risk and isomer ambiguity.
Verify lot‑specific COA and regioisomer identity by NMR/HPLC.
Chemical procurement Synthetic reliability Regioisomer purity

Tautomeric Control for Predictable Functionalization

Quinolin‑4‑ol derivatives exist in a solvent‑ and substitution‑dependent equilibrium between the enol (4‑hydroxy) and keto (4‑quinolone) forms. In the target compound, the C3 methyl group provides steric bias that stabilizes the 4‑quinolone tautomer, as evidenced by the PubChem‑assigned IUPAC name ‘3‑methyl‑8‑(trifluoromethyl)‑1H‑quinolin‑4‑one’ [1]. For the des‑methyl analog 8‑(trifluoromethyl)quinolin‑4‑ol, the tautomeric ratio in DMSO‑d₆ has been reported to be approximately 1:1 (enol:keto) [2], whereas for the 3‑methyl derivative the keto form predominates (>75% in CDCl₃ by NMR integration) [1] [3]. This bias simplifies O‑ vs. N‑alkylation chemoselectivity in library synthesis, reducing purification burdens and improving yields of the desired regioisomer by an estimated 30–50% compared to the tautomerically ambiguous des‑methyl analog.

Tautomeric bias
Cross‑study comparable
Keto form >75% in CDCl₃
vs. ~1:1 for des‑methyl analog
Predictable tautomeric state aids chemoselective functionalization.
Solvent‑dependent; confirm tautomer ratio under reaction conditions.
Tautomerism Reaction predictability Scaffold derivatization

Core Applications


Hit-to-Lead for LXR Agonists

Medicinal chemistry teams pursuing liver‑X‑receptor modulation can directly leverage the 3‑methyl‑8‑(trifluoromethyl)quinolin‑4‑ol core to access a SAR series with established low‑nanomolar potency at both LXRα and LXRβ [1]. Elaboration at the C4‑phenoxy position, as demonstrated in Wyeth’s aryloxy‑aryl series, allows tuning of subtype selectivity from equipotent (α/β ratio ≈ 1:3) to β‑selective (α/β ratio ≈ 1:15) without altering the core scaffold [1] [2]. Procurement of the pre‑functionalized core eliminates 3–4 synthetic steps compared to building the substitution pattern de novo, accelerating the design‑make‑test cycle.

CNS-Penetrant Synthesis Libraries

The balanced logP (2.8) and low TPSA (29.1 Ų) of this scaffold place it within the favorable CNS‑MPO (Multiparameter Optimization) score range, making it a strategic starting point for CNS‑focused fragment‑based screening libraries [1]. The predictable keto‑enriched tautomeric state (>75% keto in organic solvents) ensures reproducible N‑alkylation and O‑arylation outcomes, reducing the rate of failed library reactions that frequently plague tautomerically ambiguous quinolin‑4‑ol cores [2]. Commercially available multi‑gram quantities support both initial screening (5‑gram scale) and follow‑up hit validation (50‑gram to kilogram scale).

Metabolic Stability via CF₃ Blocking

The 8‑trifluoromethyl substituent serves a dual role: it blocks the para‑position of the fused benzene ring from cytochrome P450‑mediated oxidative metabolism while simultaneously polarizing the quinoline core to resist Phase II glucuronidation [1]. Drug metabolism groups evaluating quinoline‑based lead series can use this scaffold as a metabolically stabilized comparator, benchmarking the intrinsic clearance of novel analogs against the 3‑methyl‑8‑(trifluoromethyl) baseline rather than against the less stable 8‑unsubstituted or 8‑halo quinolines [1] [2].

Agrochemical Lead Generation

Trifluoromethyl‑substituted quinolines have documented activity in plant disease control compositions [1]. The 3‑methyl group in the target compound prevents unwanted C3‑functionalization during electrophilic substitution, directing further derivatization to the C2, C5, or C7 positions with high regioselectivity. Agrochemical discovery groups can procure this scaffold as a reliable intermediate for parallel synthesis of structurally diverse quinoline derivatives with improved environmental stability imparted by the 8‑CF₃ moiety.

Application
Selection Property
Validation Focus
Hit‑to‑Lead for LXR Agonists
Core substitution pattern with reported SAR series
LXRα/β binding assay response context
CNS‑Focused Library Synthesis
Balanced logP/TPSA and predictable tautomerism
CNS multiparameter optimization review
Metabolic Stability Comparator
8‑CF₃ blocking of metabolic soft spots
Intrinsic clearance assay in microsomes
Agrochemical Lead Generation
Regioselective C3 methyl for directed functionalization
Electrophilic substitution regioselectivity review

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